rac 4-Hydroxy-7-methoxy-4-(4-benzyloxyphenyl)-1,2,3,4-tetrahydronaphthalene

Synthetic Chemistry SERM Intermediate Grignard Reaction

Process chemists synthesizing Lasofoxifene analogs face yield loss from premature phenolic oxidation during Grignard additions. This racemic intermediate resolves that challenge. • Benzyl-protected phenol prevents off-target oxidation & chelation side reactions, enabling predicted 87% step yield based on class-level precedent. • Certified ≥98% purity ensures consistent feed material for downstream chiral resolution. • Computed XLogP3 of 4.7 guides optimal extractive workup (ethyl acetate/heptane) for streamlined purification.

Molecular Formula C24H24O3
Molecular Weight 360.453
CAS No. 1286878-19-0
Cat. No. B588178
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerac 4-Hydroxy-7-methoxy-4-(4-benzyloxyphenyl)-1,2,3,4-tetrahydronaphthalene
CAS1286878-19-0
Synonyms1-Hydroxy-6-methoxy-1-(4-benzyloxyphenyl)tetralin;  1,2,3,4-Tetrahydro-6-methoxy-1-[4-(phenylmethoxy)phenyl]-1-naphthalenol; 
Molecular FormulaC24H24O3
Molecular Weight360.453
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)C(CCC2)(C3=CC=C(C=C3)OCC4=CC=CC=C4)O
InChIInChI=1S/C24H24O3/c1-26-22-13-14-23-19(16-22)8-5-15-24(23,25)20-9-11-21(12-10-20)27-17-18-6-3-2-4-7-18/h2-4,6-7,9-14,16,25H,5,8,15,17H2,1H3
InChIKeySEAUMVPUGNCROD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Racemic SERM Intermediate Overview


rac 4-Hydroxy-7-methoxy-4-(4-benzyloxyphenyl)-1,2,3,4-tetrahydronaphthalene (CAS 1286878-19-0) is a synthetic tertiary alcohol belonging to the tetrahydronaphthalene class [1]. It is supplied as a racemic mixture with a molecular weight of 360.45 g/mol and formula C24H24O3 [1]. This compound is not a final pharmaceutical agent but is recognized as a critical intermediate in the multi-step synthesis of complex active pharmaceutical ingredients (APIs), notably within the Lasofoxifene family of selective estrogen receptor modulators (SERMs) [2]. Its structure features a benzyl-protected phenolic group, which plays a pivotal role in directing specific downstream chemical transformations.

Why Generic Analogs Cannot Substitute


The direct substitution of this racemic intermediate with closely related analogs—such as the debenzylated free phenol, the enantiopure isomers, or the 2-unsubstituted variant—is not feasible without risking significant synthetic divergence. The benzyl ether protecting group is not an accessory feature; it is a strategic functional group that prevents unwanted oxidation and chelation side reactions during Grignard additions and epoxide isomerizations, which are key steps in the Lasofoxifene pathway [1]. Removal of this protection prematurely would lead to off-target reactivity, dramatically altering reaction yields and impurity profiles. Furthermore, while an enantiopure form would be essential for final API chiral purity, the racemic mixture is specifically required at this intermediate stage to allow for the selective crystallization and chiral resolution steps that occur later in the synthesis. Replacing it with a pre-resolved enantiomer would not only increase cost but could also interfere with the designed stereochemical induction of subsequent steps, as documented in the synthesis of downstream tetrahydronaphthols [1].

Quantitative Differentiation for Procurement


Synthetic Pathway Compatibility and Grignard Yield

The rational, benzyl-protected 1,2,3,4-tetrahydronaphthalen-1-ol structure enables a documented high-yielding pathway. An analog without the 2-phenyl group and with the benzyl protection serves as a specific precursor for epoxidation and isomerization. While direct yield data for CAS 1286878-19-0 in its exact form is limited in primary literature, the published synthesis of its closest in-class derivative, 1-(4-benzyloxyphenyl)-6-methoxy-2-phenyl-1,2,3,4-tetrahydro-2-naphthol, proceeds with an 87% yield in the Grignard reaction step [1]. This supports the class-level inference that the benzyl-protected tetrahydronaphthalenol core is intrinsically suited for high-yielding organometallic transformations, a factor not realized with the unprotected phenolic analog [1].

Synthetic Chemistry SERM Intermediate Grignard Reaction

Commercial Purity Specification for Downstream Processing

Commercially, this compound is supplied to a minimum purity specification of NLT 98% (HPLC) . This quantitative purity benchmark provides a verifiable standard for procurement, directly impacting the yield and impurity profile of the subsequent reaction. Suppliers categorize it as a 'critical API intermediate' and certify it under ISO quality systems, ensuring batch-to-batch consistency essential for scaling from research to pilot processes . In comparison, generic or in-house synthesized batches of related tetrahydronaphthalenol intermediates without such a certified purity standard introduce risk through variable impurity levels, which can poison catalysts or lead to costly re-purification steps during the synthesis of high-value APIs like Lasofoxifene.

Analytical Chemistry Quality Control API Intermediate

Lipophilicity Profile for Purification Workflows

The calculated partition coefficient (XLogP3-AA) for this compound is 4.7, with 1 hydrogen bond donor and 3 hydrogen bond acceptors [1]. This specific lipophilicity profile differentiates it from the corresponding free phenol analog, which would have a significantly lower LogP due to the exposed hydroxyl group. The higher LogP of the benzyl-protected intermediate directly informs its superior solubility in organic solvents for extractive workup and its distinct retention time in reverse-phase HPLC purification. For process chemists, this means that a standardized protocol for this protected intermediate cannot be directly applied to the more polar, deprotected analog, and vice versa, without significant adjustments to the organic/aqueous extraction and chromatography conditions.

Process Chemistry Purification LogP

Key Application Scenarios from Its Profile


Lasofoxifene SERM Synthesis Scale-Up

In pilot-scale campaigns for a Lasofoxifene analog, this compound is the preferred intermediate for the Grignard addition step. Its benzyl-protected form avoids the side reactions that plague the free phenol, and the certified NLT 98% purity ensures a consistent feed material for a predicted 87% step yield based on class-level precedent [1]. The racemic nature is optimal at this stage, as the subsequent chiral resolution step is designed to work on the racemate.

Process Chemistry Optimization for Extraction

Process chemists optimizing extractive workup and chromatographic purification for a tetrahydronaphthalene intermediate series will leverage its computed XLogP3-AA of 4.7 [2]. This physical property directly dictates the selection of a mid-polarity solvent system (e.g., ethyl acetate/heptane mixtures), which is not interchangeable with the conditions required for analogs with lower LogP values.

Impurity Reference Standard Synthesis

Analytical R&D labs procuring this compound can use it as a well-defined, high-purity racemic intermediate to synthesize potential process impurities or degradation products of the final API. Its specific structure, bearing the 4-benzyloxyphenyl and 7-methoxy substituents, generates impurity standards that directly match the expected side-product profile of the industrial synthesis, which would not be the case if a regioisomeric or deprotected alternative were used.

Medicinal Chemistry SAR Probe Assembly

For medicinal chemists exploring SERM SAR around the tetrahydronaphthalene core, the benzyl group serves as a temporary placeholder for the final 4-(2-pyrrolidin-1-yl-ethoxy) side chain. The quantitative availability of this intermediate with defined LogP and purity allows for a reliable platform to introduce diverse structural modifications at the 1-hydroxy position, while the integrity of the synthetic sequence from this advanced intermediate is supported by published synthetic pathways [1].

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